7-ethoxy-3-phenyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-19-13-8-9-14-16(10-13)20-11-15(17(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIOIMGKPPMDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-73-3 | |
| Record name | 7-ETHOXY-3-PHENYL-4H-CHROMEN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Ethoxy 3 Phenyl 4h Chromen 4 One and Analogues
Established Synthetic Routes to the 4H-Chromen-4-one Core Structure
The 4H-chromen-4-one, or chromone (B188151), framework is a key structural motif in a vast array of natural products and biologically active compounds. mdpi.com Consequently, numerous synthetic methods have been developed for its construction.
Classical Cyclization Reactions for Benzopyranone Formation
Several classical name reactions are instrumental in the formation of the benzopyranone ring system. These methods often involve the cyclization of a phenolic precursor with a three-carbon unit.
Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. researchgate.net
Kostanecki-Robinson Reaction: This method directly synthesizes chromones from o-hydroxyaryl ketones and aliphatic anhydrides in the presence of the corresponding sodium salt. researchgate.netconicet.gov.ar
Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the oxidative cyclization of a chalcone (B49325) intermediate, derived from the condensation of an o-hydroxyacetophenone and a benzaldehyde (B42025), using hydrogen peroxide in an alkaline medium to form a flavonol. npaa.innih.gov
Intramolecular Wittig Reaction: A novel approach involves the intramolecular Wittig reaction of acylphosphoranes, generated from silyl (B83357) esters of O-acyl(aroyl)salicylic acids, to yield 4H-chromen-4-ones in good yields. researchgate.netorganic-chemistry.org
These classical methods, while foundational, can sometimes be limited by harsh reaction conditions or a narrow substrate scope. researchgate.netresearchgate.net
Multi-Step Organic Synthesis Approaches for Substituted Chromen-4-ones
Modern synthetic strategies often employ multi-step sequences to achieve more complex and specifically substituted chromen-4-ones. These approaches offer greater control over the final structure.
Palladium-Catalyzed Reactions: Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool. Methods include the carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones and the intramolecular acylation of alkenyl bromides with aldehydes. researchgate.netmdpi.com
Radical Cascade Cyclizations: These reactions provide an efficient pathway to 3-substituted chroman-4-ones, which can be further oxidized to chromen-4-ones. researchgate.netresearchgate.net They often proceed under milder conditions and offer a high degree of functional group tolerance. researchgate.net
One-Pot Syntheses: To improve efficiency, one-pot, multi-component reactions have been developed. For instance, the reaction of an aldehyde, malononitrile (B47326), and an enolizable compound can yield highly substituted 4H-chromenes. sharif.edu
Targeted Synthesis of 7-ethoxy-3-phenyl-4H-chromen-4-one
The specific synthesis of this compound requires a combination of forming the chromen-4-one core and introducing the ethoxy and phenyl groups at the C-7 and C-3 positions, respectively.
Condensation Reactions in the Elaboration of this compound
Condensation reactions are central to building the flavonoid skeleton. The synthesis of a related compound, 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one, highlights a common strategy involving the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a suitable precursor, followed by cyclization. A key intermediate for the title compound would be 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone), which provides the necessary hydroxyl group at the future C-7 position.
Strategies for Etherification at the C-7 Position
The introduction of the ethoxy group at the C-7 position is typically achieved through etherification of a 7-hydroxychromen-4-one intermediate. This nucleophilic substitution reaction is commonly carried out by treating the 7-hydroxy precursor with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base like potassium carbonate. smolecule.com
Table 1: Etherification Reaction Parameters
| Precursor | Reagent | Base | Solvent | Product |
| 7-hydroxy-3-phenyl-4H-chromen-4-one | Ethyl iodide | K₂CO₃ | Acetone | This compound |
| 7-hydroxy-3-(4-tert-butylphenoxy)-4H-chromen-4-one | Propargyl bromide | K₂CO₃ | Not specified | 3-(4-tert-butylphenoxy)-7-(prop-2-yn-1-yloxy)-4H-chromen-4-one |
This table presents illustrative data and may not reflect optimized conditions.
Methodologies for Introducing the Phenyl Group at the C-3 Position
Several methods exist for installing the phenyl group at the C-3 position of the chromen-4-one core.
From Chalcones: A widely used method involves the synthesis of a chalcone from a 2'-hydroxyacetophenone (B8834) and a benzaldehyde derivative, followed by oxidative cyclization. npaa.innih.gov For this compound, this would involve reacting a 2'-hydroxy-4'-ethoxyacetophenone with benzaldehyde.
From 3-Hydroxyflavones: The phenyl group is already present in 3-hydroxyflavones, which can be synthesized via the Algar-Flynn-Oyamada reaction. npaa.innih.gov The hydroxyl group at C-3 can then be removed if necessary, or the flavone (B191248) can be used as a scaffold for further modifications.
Mannich-type Reactions: Asymmetric addition of 3-hydroxychromen-4-one (B1235781) to N-protected imines can introduce a substituted group at the C-2 position, which can potentially be manipulated to form a C-3 phenyl substituent. researchgate.net
The synthesis of 3-hydroxy-2-phenyl-4H-chromen-4-one derivatives often starts with the condensation of an o-hydroxyacetophenone with a substituted aromatic aldehyde to form a chalcone, which then undergoes oxidative cyclization. npaa.in
Advanced Synthetic Strategies for Chromen-4-one Derivatization
Recent advancements in organic synthesis have provided powerful tools for creating diverse libraries of chromen-4-one derivatives. These strategies often focus on building molecular complexity in a controlled and efficient manner.
One-pot and multi-component reactions (MCRs) represent a highly efficient approach for synthesizing complex molecules from simple precursors in a single operation, which minimizes the need to isolate and purify intermediates. acs.org This methodology has been successfully applied to the synthesis of various chromen-4-one analogues.
A notable example is the three-component domino reaction involving (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and various anilines. This reaction proceeds under catalyst-free conditions to produce novel (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones with good to excellent yields (78–94%). beilstein-journals.org The process involves the formation of one C-C and one C-N bond through a sequence of Michael-type addition–elimination, nucleophilic attack, and deoxygenation. beilstein-journals.org
Another MCR approach involves the Ugi-azide reaction to synthesize 3-tetrazolylmethyl-4H-chromen-4-ones. mdpi.com This reaction, using 3-formylchromone, various amines, cyclohexyl isocyanide, and azidotrimethylsilane, can be catalyzed by ZnO nanoparticles under ultrasound irradiation, yielding the desired products in moderate to good yields (40-79%). mdpi.com
Furthermore, a one-pot cascade reaction of 3-cyanochromones with α-isocyanoacetates, catalyzed by Ag₂CO₃, leads to the formation of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. acs.orgnih.gov This complex transformation involves the formation of five new bonds and the cleavage of two existing bonds in a single operation. acs.orgnih.gov The use of multi-component reactions is also highlighted in the preparation of various heterocyclic compounds that can serve as anti-cancer and anti-tumor agents. nih.gov
| Reaction Type | Starting Materials | Product Type | Key Features | Yield |
|---|---|---|---|---|
| Three-component domino reaction beilstein-journals.org | 3-Formylchromone, (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, Anilines | (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones | Catalyst-free, Domino sequence, C-C and C-N bond formation | 78-94% |
| Ugi-Azide Multicomponent Reaction mdpi.com | 3-Formylchromone, Amines, Cyclohexyl isocyanide, Azidotrimethylsilane | 3-Tetrazolylmethyl-4H-chromen-4-ones | ZnO nanoparticle catalyst, Ultrasound assisted | 40-79% |
| One-pot Cascade Reaction acs.orgnih.gov | 3-Cyanochromones, α-Isocyanoacetates | 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives | Ag₂CO₃ catalyst, Formation of 5 new bonds | Not specified |
| Three-component reaction researchgate.net | Aromatic aldehydes, Malononitrile, Resorcinol/Naphthols | Substituted 2-amino-4H-chromenes | Rochelle salt as green catalyst | Good yields |
In line with the principles of green chemistry, numerous catalyst-free and environmentally benign methods for synthesizing chromen-4-one analogues have been developed. These methods often utilize alternative energy sources or green solvents to reduce waste and avoid hazardous reagents.
A prime example is the catalyst-free, three-component synthesis of (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones, which is performed by simply heating the reactants in DMF. beilstein-journals.org Similarly, a variety of 4H-chromene and 2,8-dioxabicyclo[3.3.1]nonane derivatives can be selectively synthesized under catalyst-free conditions using an ethanol/water solvent system, where the outcome is controlled by thermodynamic and kinetic factors. acs.org The synthesis of bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives has also been achieved through a catalyst-free, one-pot, multi-component reaction in an EtOH/H₂O mixture. rsc.org
Visible light has been employed as a green energy source for the synthesis of chromene derivatives. One protocol demonstrates the synthesis of 2-imino-2H-chromene-3-carbonitrile and related compounds from salicylaldehyde (B1680747) and malononitrile in a water-ethanol mixture under visible light irradiation, completely avoiding any catalyst. rsc.org Microwave irradiation is another green technique used to accelerate reactions, often in solvent-free conditions or using environmentally friendly solvents. frontiersin.orgresearchgate.net For instance, the Pechmann reaction for synthesizing coumarins has been performed using grindstone techniques, representing an energy-efficient and eco-friendly approach. chemijournal.com
The use of biodegradable and reusable catalysts, such as Rochelle salt (potassium sodium tartrate), for the one-pot, three-component synthesis of substituted chromenes further highlights the push towards greener synthetic routes. researchgate.net
| Methodology | Key Features | Product Type | Source |
|---|---|---|---|
| Heating in DMF | Catalyst-free, three-component reaction | (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones | beilstein-journals.org |
| Visible Light Irradiation | Catalyst-free, water-ethanol solvent, room temperature | 2-imino-2H-chromene-3-carbonitrile derivatives | rsc.org |
| Microwave Irradiation | Catalyst-free, rapid, eco-friendly | Substituted 2H-chromenes | frontiersin.org |
| Ethanol/Water Solvent | Catalyst-free, controllable selectivity | 4H-Chromene and 2,8-dioxabicyclo[3.3.1]nonane derivatives | acs.org |
| Rochelle Salt Catalyst | Green, heterogeneous, reusable catalyst | Substituted 2-amino-4H-chromenes | researchgate.net |
Chemo- and regioselectivity are critical for the synthesis of specific isomers of functionalized chromen-4-ones, avoiding the formation of unwanted byproducts.
A highly regioselective process has been developed for the synthesis of substituted thieno[2,3-b]chromen-4-one derivatives. rsc.org This one-pot, three-component reaction of 4-hydroxythiocoumarin, salicylaldehyde or an aryl aldehyde, and trans-β-nitrostyrene proceeds with high regioselectivity, forming one C-C, one C-S, and two C-N bonds in a single step. rsc.org The reaction sequence is initiated by a Michael addition, followed by intramolecular cyclization and other transformations. rsc.org
Similarly, a highly site-selective synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives is achieved from the cascade reaction of 3-cyanochromones. acs.orgnih.gov This method demonstrates precise control over which atoms connect, leading specifically to the 2-substituted imidazole (B134444) product.
The study of O-acylation of 3,4-disubstituted coumarins also provides insight into regioselectivity. The reaction of (R/S)-ethyl 4-phenyl-3,4-dihydro-2-oxo-2H-chromene-3-carboxylate with acetic anhydride (B1165640) preferentially yields the O-acylated product, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, indicating a preferred regioselectivity influenced by the substituents on the chroman ring. preprints.org
Purification and Isolation Techniques for Synthetic this compound Analogues
The purification and isolation of the target chromen-4-one analogues from the reaction mixture are crucial steps to obtain compounds of high purity for subsequent characterization and evaluation. A variety of standard and advanced techniques are employed for this purpose.
The most common method for purifying chromen-4-one derivatives is column chromatography . beilstein-journals.orgnih.govacs.org Silica (B1680970) gel is frequently used as the stationary phase, with mixtures of solvents like petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate serving as the mobile phase (eluent). beilstein-journals.orgmdpi.comFlash column chromatography , a faster version of the standard technique, is also widely used for efficient purification. acs.org
Reaction progress is typically monitored by Thin-Layer Chromatography (TLC) to determine the optimal time to stop the reaction and to guide the purification process. beilstein-journals.orgmdpi.com
Following chromatographic purification, or sometimes as a primary method, crystallization is used to obtain highly pure solid products. This involves dissolving the crude product in a suitable solvent (e.g., ethanol) and allowing it to cool, which causes the desired compound to precipitate out as crystals. nih.gov
Standard work-up procedures often precede chromatographic purification. These include liquid-liquid extraction to separate the product from impurities based on their differential solubility in immiscible solvents (e.g., dichloromethane (B109758) and water). iiarjournals.org This step is often followed by washing the organic layer with acidic (e.g., 1M HCl) and basic (e.g., 10% NaOH) aqueous solutions to remove corresponding impurities, followed by washing with water and brine. acs.org The organic solution is then dried using a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the solvent is removed under reduced pressure. preprints.orgacs.org
Notably, some synthetic methods are designed to be so clean that they allow for non-chromatographic purification , where the product can be isolated by simple filtration and washing, which is a significant advantage in terms of green chemistry and scalability. rsc.org
| Technique | Description | Application Example |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). beilstein-journals.orgmdpi.com | Purification of (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones. beilstein-journals.org |
| Flash Column Chromatography | A rapid form of column chromatography using pressure. acs.org | Isolation of substituted chroman-4-one derivatives. acs.org |
| Crystallization | Purification of solids based on differences in solubility. nih.gov | Purification of 3-(3/4-hydroxyarylidene)chroman-4-one derivatives. nih.gov |
| Liquid-Liquid Extraction | Separation based on solubility in immiscible solvents. acs.orgiiarjournals.org | Initial work-up of reaction mixtures to remove by-products. acs.org |
| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and identify appropriate eluents for column chromatography. beilstein-journals.orgmdpi.com | Monitoring the synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones. mdpi.com |
Spectroscopic and Structural Characterization of 7 Ethoxy 3 Phenyl 4h Chromen 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In 7-ethoxy-3-phenyl-4H-chromen-4-one, distinct signals are expected for the aromatic protons on the chromenone core and the phenyl substituent, as well as for the aliphatic protons of the ethoxy group.
The aromatic region (typically δ 6.5–8.5 ppm) reveals a complex pattern of signals. The proton at position 5 (H-5) is often the most downfield-shifted proton of the A-ring due to the deshielding effect of the adjacent carbonyl group, appearing as a doublet. rsc.org For instance, in a closely related compound, 7-(2-Bromoethoxy)-3-phenyl-4H-chromen-4-one, the H-5 proton appears as a doublet at δ 8.24 ppm. rsc.org The protons H-6 and H-8 on the A-ring, and the protons of the B-ring (the 3-phenyl group), would also produce characteristic signals in this region. vulcanchem.comtandfonline.com The singlet for the H-2 proton is also a key feature, typically appearing around δ 7.95 ppm. rsc.org
The aliphatic region of the spectrum is simpler, characterized by the signals from the ethoxy group (-O-CH₂-CH₃). This typically consists of a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other.
Table 1: Representative ¹H NMR Data for this compound Analogs Note: The exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and specific derivative.
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |
| H-2 | 7.90 - 8.10 | s (singlet) |
| H-5 | 8.15 - 8.30 | d (doublet) |
| Phenyl Protons (B-ring) | 7.30 - 7.80 | m (multiplet) |
| H-6, H-8 | 6.80 - 7.20 | m (multiplet) |
| -O-CH₂ -CH₃ | 4.00 - 4.30 | q (quartet) |
| -O-CH₂-CH₃ | 1.30 - 1.50 | t (triplet) |
¹³C NMR Spectral Analysis of Carbon Frameworks
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom.
For this compound, the most downfield signal is typically that of the carbonyl carbon (C-4) of the pyrone ring, appearing around δ 175-180 ppm due to its significant deshielding. The carbons of the aromatic rings appear in the range of δ 100-165 ppm. The carbon atoms directly attached to the oxygen of the ethoxy group (C-7 and -O-C H₂-CH₃) are also found in this region. The aliphatic carbons of the ethoxy group appear at much higher field strengths (upfield), with the -O-C H₂-CH₃ carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-16 ppm. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used in conjunction with the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. sdsu.edu
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| C-4 (Carbonyl) | 175 - 180 |
| C-7, C-9, C-2, C-1' | 155 - 165 |
| C-5, C-6, C-8, Aromatic B-ring | 100 - 135 |
| -O-C H₂-CH₃ | 60 - 70 |
| -O-CH₂-C H₃ | 14 - 16 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR spectra provide essential information, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between nuclei. libretexts.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.educam.ac.uk For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons, aiding in the assignment of the complex aromatic region. sdsu.educam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edunih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, showing a cross-peak between the proton signal at ~4.1 ppm and the carbon signal at ~64 ppm, confirming their assignment to the -O-CH₂- group. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful heteronuclear experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.edunih.gov It is crucial for piecing together the entire molecular framework. For instance, an HMBC spectrum would show a correlation between the H-5 proton and the carbonyl carbon (C-4), and between the H-2 proton and carbons in the B-ring (C-2' and C-6'), confirming the substitution pattern. nih.gov
Together, these 2D NMR techniques provide a robust and unambiguous method for the complete structural elucidation of this compound. science.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the pyrone ring. This band typically appears in the region of 1630-1660 cm⁻¹. The precise position can give clues about conjugation and ring strain. Other characteristic absorptions would include:
C=C Aromatic Stretching : Multiple bands in the 1450-1600 cm⁻¹ region.
C-O-C Ether Stretching : Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the aryl-alkyl ether of the ethoxy group and the pyrone ether linkage.
C-H Aromatic Stretching : Weak to medium bands just above 3000 cm⁻¹.
C-H Aliphatic Stretching : Bands just below 3000 cm⁻¹ for the ethoxy group.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1630 - 1660 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Ether) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |
| C-H (Aliphatic) | 2850 - 2980 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.
For this compound (C₁₇H₁₄O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass of 266.09 Da. uni.lu High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. A characteristic fragmentation pathway for isoflavones is the Retro-Diels-Alder (RDA) reaction, which cleaves the central pyrone ring. This would lead to fragment ions corresponding to the A-ring and the B-ring portions of the molecule. Other common fragmentations would include the loss of the ethoxy group or parts of it (e.g., loss of ethylene, C₂H₄). Predicted fragmentation data for the related 7-ethoxy-3-phenoxychromen-4-one shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are commonly observed in ESI-MS. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound Analogs
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 266.09 | Molecular Ion |
| [M+H]⁺ | 267.10 | Protonated Molecule |
| [M+Na]⁺ | 289.08 | Sodium Adduct |
| [M-C₂H₅]⁺ | 221.05 | Loss of ethyl group |
| [M-OC₂H₅]⁺ | 221.05 | Loss of ethoxy group |
X-ray Diffraction (XRD) for Solid-State Structure Determination
While NMR provides the structure in solution and MS gives connectivity information, X-ray diffraction (XRD) on a single crystal provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, an XRD analysis would confirm the planarity of the chromenone ring system. It would also reveal the torsion angle between the plane of the chromenone core and the plane of the 3-phenyl substituent. In related flavonoid structures, this dihedral angle is a key conformational feature. researchgate.net The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings. researchgate.net For example, the crystal structure of the related 5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one shows a monoclinic crystal system with specific intermolecular interactions that stabilize the structure. researchgate.net
Table 5: Hypothetical Crystallographic Data for this compound based on Analogs
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n or P2₁/c |
| Key Interactions | C-H···O hydrogen bonds, π-π stacking |
| Conformation | Near-planar chromenone core, twisted phenyl ring |
Crystal Structure Analysis of this compound Analogues
The crystal structure of chromen-4-one derivatives reveals detailed information about their solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related analogues provides significant insight into the structural characteristics of this class of compounds.
For instance, the crystal structure of 6-Ethoxy-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c] tandfonline.comnih.govoxazole-3a(4H)-carbonitrile, an analogue, has been determined by X-ray crystallography. researchgate.net The analysis revealed a monoclinic crystal system with a C2/c space group. researchgate.net Similarly, the crystal structure of 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one shows two independent molecules within the asymmetric unit, which differ in the orientation of the phenyl ring relative to the chromene system. researchgate.net The crystal packing of these molecules is stabilized by weak C-H···O and C-H···π interactions. researchgate.net
Another related compound, 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, crystallizes in the monoclinic P21/n space group. kab.ac.ug These examples demonstrate that minor structural modifications can lead to different crystal packing and space group symmetries. The data underscores the importance of empirical structure determination for each specific derivative.
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |
|---|---|---|---|---|
| 6-Ethoxy-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c] tandfonline.comnih.govoxazole-3a(4H)-carbonitrile | Monoclinic | C2/c | a = 29.3026(9) Å, b = 9.8753(3) Å, c = 11.0069(4) Å, β = 90.589(3)° | researchgate.net |
| 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one | - | - | The asymmetric unit contains two independent molecules. | researchgate.net |
| 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Monoclinic | P21/n | a = 5.1342(10) Å, b = 9.6478(18) Å, c = 27.192(5) Å, β = 95.42° | kab.ac.ug |
Conformational Aspects and Torsion Angles in Chromen-4-one Systems
The conformation of chromen-4-one derivatives, particularly the rotational freedom around the single bonds connecting substituent groups, is a key determinant of their biological activity and chemical reactivity. researchgate.net The dihedral angle, or torsion angle, between the chromone (B188151) core and the phenyl ring at position 3 is a critical conformational parameter. researchgate.net
In related chromone carboxamides, the dihedral angle between the chromone system and the exocyclic phenyl ring has been reported to be 58.48 (8)°. researchgate.net For 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one, the two independent molecules in the crystal structure exhibit different dihedral angles of 10.3 (5)° and 30.86 (5)° between the phenyl ring and the chromene fused-ring system. researchgate.net This variability highlights the conformational flexibility of the phenyl group.
| Compound/System | Description of Torsion Angle | Angle (°) | Reference |
|---|---|---|---|
| Chromone carboxamide derivative | Dihedral angle between the chromone system and the exocyclic phenyl ring | 58.48 (8) | researchgate.net |
| 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one | Dihedral angles between the phenyl ring and the chromene fused-ring system for two independent molecules | 10.3 (5) | researchgate.net |
| 30.86 (5) | |||
| 2-oxo-2H-chromen-7-yl benzoate (B1203000) | Observed C10—O3—C7—C6 torsion angle between the coumarin (B35378) ring system and the benzoate ring | 59.6 (4) | sapub.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the mass percentages of constituent elements (typically carbon, hydrogen, and nitrogen), researchers can confirm that the product has the expected atomic composition. This validation is crucial for ensuring the purity and identity of the target molecule before proceeding with further spectroscopic and biological studies.
The literature on chromene derivatives frequently reports elemental analysis data to support the successful synthesis of the target structures. For example, in the synthesis of novel pyrazole-linked methylenehydrazono-thiazole derivatives containing a chromene moiety, the experimentally found percentages of C, H, and N are shown to be in close agreement with the calculated values for the proposed molecular formulas. Discrepancies of less than 0.4% between the found and required percentages are generally considered acceptable and confirm the compound's composition. This level of accuracy provides confidence in the assigned chemical structure.
| Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|
| C₂₆H₁₉Cl₂N₅S | Calculated | 61.91 | 3.80 | 13.88 | |
| Found | 61.87 | 3.79 | 13.90 | ||
| C₂₉H₁₉Cl₂N₅O₂S | Calculated | 60.84 | 3.35 | 12.23 | |
| Found | 60.81 | 3.30 | 12.25 | ||
| C₂₀H₁₅Cl₂N₅OS | Calculated | 54.06 | 3.40 | 15.76 | |
| Found | 54.02 | 3.36 | 15.79 |
Advanced Computational and Theoretical Investigations of 7 Ethoxy 3 Phenyl 4h Chromen 4 One
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of 7-ethoxy-3-phenyl-4H-chromen-4-one. These methods provide insights that are complementary to experimental data and can guide further research.
Density Functional Theory (DFT) Calculations on this compound
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of chromone (B188151) derivatives. d-nb.infobiointerfaceresearch.com By solving the Schrödinger equation within the DFT framework, it is possible to determine the molecule's ground-state electronic energy, electron density, and other key parameters. For this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.
These calculations can predict various properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as ionization potential and electron affinity. The reactivity of the chromone system is largely influenced by the substituents on the pyrone ring. d-nb.info The electron-donating ethoxy group at position 7 is expected to influence the electron density distribution across the entire chromen-4-one scaffold.
Table 1: Calculated Thermochemical Parameters for this compound (Illustrative)
| Parameter | Value |
| Zero-point vibrational energy | 250.75 kcal/mol |
| Enthalpy | 265.45 kcal/mol |
| Gibbs Free Energy | 210.10 kcal/mol |
| Heat Capacity (Cv) | 85.30 cal/mol·K |
Note: These values are illustrative and would be determined from specific DFT frequency calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the ethoxy group and the phenyl ring. Conversely, the LUMO is likely to be centered on the electron-deficient pyrone ring, particularly the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: These values are illustrative and would be derived from DFT calculations.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
In this compound, the negative potential is expected to be concentrated around the carbonyl oxygen and the oxygen of the ethoxy group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the phenyl and ethoxy groups would exhibit positive potential. This information is critical for understanding intermolecular interactions, including hydrogen bonding.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of this compound in different environments.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For this compound, the key degrees of freedom are the rotation around the C3-C1' bond (connecting the phenyl group to the chromone core) and the C7-O and O-C bonds of the ethoxy group.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. Molecular dynamics simulations can be used to study the behavior of this compound in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO). These simulations model the explicit interactions between the solute and solvent molecules over time.
In polar solvents, it is expected that the more polar regions of the molecule, such as the carbonyl and ethoxy groups, will be stabilized through dipole-dipole interactions and hydrogen bonding with solvent molecules. This can lead to conformational changes compared to the gas phase or nonpolar solvents. Understanding these solvent effects is crucial for predicting the behavior of the compound in biological media. Studies on similar chromone derivatives have shown that solvation models are important for accurate predictions of their properties. d-nb.info
In Silico Prediction of Spectroscopic Parameters
Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These calculations provide valuable data that can aid in the structural elucidation and characterization of the compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for verifying chemical structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org
For a molecule like this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom. These calculations are often performed for the molecule in a simulated solvent environment (e.g., DMSO-d₆ or CDCl₃) to better match experimental conditions. researchgate.netacs.org For instance, the carbon atom of the carbonyl group (C=O) in the chromenone core is expected to have a significant downfield chemical shift in the ¹³C NMR spectrum, a characteristic feature that can be precisely calculated. acs.org While specific experimental and calculated data for this compound are not widely published, data from analogous flavonoid and chromone structures demonstrate the accuracy of this approach. acs.orgrsc.org The predicted values serve as a benchmark for comparison with experimentally obtained spectra.
Table 1: Representative Predicted ¹³C NMR Chemical Shifts for a Chromenone Core Note: This table presents typical calculated values for a chromenone scaffold based on related structures, as specific data for this compound is not available. Values are in ppm.
| Atom | Predicted Chemical Shift (ppm) | Method |
| C4 (Carbonyl) | ~193 | B3LYP/6-311++G(d,p) |
| C2 | ~154 | B3LYP/6-311++G(d,p) |
| C3 | ~123 | B3LYP/6-311++G(d,p) |
| C7 | ~163 | B3LYP/6-311++G(d,p) |
| C8a | ~156 | B3LYP/6-311++G(d,p) |
Theoretical vibrational analysis provides a predicted Infrared (IR) spectrum, detailing the frequencies corresponding to the vibrational modes of the molecule's functional groups. DFT calculations are used to compute the harmonic vibrational frequencies. acs.orgkbhgroup.in To improve the agreement between calculated and experimental spectra, the computed frequencies are often scaled using specific factors, for example, 0.983 for frequencies below 1700 cm⁻¹ and 0.958 for those above. researchgate.net
For this compound, key vibrational modes would include:
C=O stretching: A strong absorption band characteristic of the ketone group in the chromenone ring.
C-O-C stretching: Vibrations associated with the ether linkages (both the pyrone ring ether and the ethoxy substituent).
Aromatic C=C stretching: Bands corresponding to the vibrations of the phenyl and benzene (B151609) rings.
C-H stretching: Vibrations of the aromatic and aliphatic C-H bonds.
These theoretical calculations help in the precise assignment of bands observed in experimental FT-IR spectra. acs.org
Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups in Chromenone Derivatives Note: This table shows typical frequency ranges for functional groups found in the target compound, based on computational studies of similar molecules.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Carbonyl (C=O) | 1650 - 1600 | Stretching |
| Aromatic (C=C) | 1600 - 1450 | Stretching |
| Ether (C-O-C) | 1300 - 1000 | Asymmetric/Symmetric Stretching |
| Phenyl Ring | 3100 - 3000 | C-H Stretching |
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. researchgate.netd-nb.info
Docking studies on chromenone derivatives have revealed interactions with a wide array of protein targets, including enzymes like kinases, proteases, and receptors involved in cancer and inflammation. sci-hub.senih.gov For this compound, docking simulations would identify the most likely protein targets and characterize the specific interactions that stabilize the ligand-protein complex.
Common interactions observed for chromone-based ligands include: nih.gov
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the carbonyl oxygen) and amino acid residues in the protein's active site (e.g., with serine or glutamic acid). d-nb.infosci-hub.se
Hydrophobic Interactions: Involving the phenyl ring and the ethoxy group of the ligand with nonpolar amino acid residues such as leucine, alanine, and phenylalanine. d-nb.infonih.gov
Pi-Stacking Interactions: Occur between the aromatic rings of the chromenone scaffold and aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. sci-hub.senih.gov
Cation-Pi Interactions: Possible interactions between the electron-rich aromatic rings and cationic residues like lysine (B10760008) or arginine. sci-hub.se
For example, studies on similar flavonoids have shown that the chromone core can form crucial hydrogen bonds and pi-stacking interactions within the active sites of enzymes like acetylcholinesterase (AChE). sci-hub.se
Table 3: Common Ligand-Protein Interactions for Chromenone Scaffolds Note: This table summarizes typical interactions observed in docking studies of chromenone derivatives with various protein targets.
| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | Carbonyl Oxygen (O at C4) | Ser, Thr, Glu, Asp, Gln |
| Hydrophobic | Phenyl ring, Ethoxy group | Leu, Val, Ile, Ala, Met |
| π-π Stacking | Phenyl ring, Benzene ring of chromone | Phe, Tyr, Trp, His |
| Cation-π | Phenyl ring, Benzene ring of chromone | Lys, Arg |
Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding free energy, ΔG, in kcal/mol) for different ligand poses. d-nb.inforesearchgate.net A lower binding energy score typically indicates a more stable and favorable interaction. d-nb.info
In docking this compound into a protein active site, the simulation would predict its most stable binding orientation. This orientation is determined by the sum of all interactions (hydrogen bonds, hydrophobic contacts, etc.) that maximize binding affinity. For instance, docking studies of chromone derivatives against the human estrogen receptor alpha (HERA) protein have shown binding affinities in the range of -7.5 to -9.6 kcal/mol. d-nb.inforesearchgate.net The specific orientation would likely place the phenyl and ethoxy groups in hydrophobic pockets while positioning the carbonyl oxygen to act as a hydrogen bond acceptor. d-nb.info These predictions are crucial for structure-activity relationship (SAR) studies and for designing more potent derivatives.
Table 4: Example of Predicted Binding Affinities for Chromone Derivatives Against Protein Targets Note: This table provides examples of binding affinities from docking studies of related compounds, as specific data for this compound is not available.
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| N-benzamide-chromone | HERA Protein | -9.6 | d-nb.inforesearchgate.net |
| N-benzamide-chromone | Peroxiredoxins (3MNG) | -7.4 | d-nb.info |
| Flavonoid derivative | Acetylcholinesterase (AChE) | Not specified in kcal/mol, but showed stable binding | sci-hub.se |
Structure Activity Relationship Sar Studies of 7 Ethoxy 3 Phenyl 4h Chromen 4 One Derivatives
Influence of the Chromen-4-one Scaffold on Biological Activity
The chromen-4-one (also known as 1-benzopyran-4-one) ring system is the fundamental framework of 7-ethoxy-3-phenyl-4H-chromen-4-one and is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.net This core structure is common to a vast class of naturally occurring and synthetic compounds known as flavonoids, which are celebrated for their extensive range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net
The specific arrangement of the chromen-4-one scaffold dictates its biological potential. Key structural features include:
The Carbonyl Group at C-4: This ketone group is a critical hydrogen bond acceptor, enabling interactions with amino acid residues in the active sites of various enzymes and cellular receptors. mdpi.com This interaction is fundamental to the inhibitory capacity of many flavonoids against protein kinases like CK-2, CDK, and PIM-1. mdpi.com
The C-2/C-3 Double Bond: The unsaturation in the heterocyclic C-ring creates a conjugated system with the C-4 carbonyl group. nih.gov This extended π-conjugation is vital for the molecule's planarity and electronic properties, which enhances its ability to scavenge free radicals and intercalate with DNA. nih.goviiarjournals.org The radical scavenging ability of flavonoids with this feature is notably greater than that of their saturated counterparts, such as flavanones. nih.gov
The Phenyl Group Position: The point of attachment of the phenyl ring to the chromen-4-one core differentiates major flavonoid classes. In flavones, the phenyl ring is at the C-2 position, whereas in isoflavones, such as the parent structure of the title compound, it is located at the C-3 position. nih.govoaepublish.com This seemingly minor isomeric difference dramatically alters the molecule's three-dimensional shape and biological activity, leading to distinct interactions with molecular targets like estrogen receptors. nih.govmdpi.com
The chromen-4-one nucleus is therefore not merely a passive framework but an active participant in the molecule's biological effects, providing the essential geometry and electronic features required for target binding and modulation. researchgate.net
Role of the Ethoxy Group at C-7 in Modulating Biological Profiles
The substituent at the C-7 position of the chromen-4-one A-ring plays a pivotal role in fine-tuning the biological activity. In this compound, this position is occupied by an ethoxy group (-OCH₂CH₃).
The C-7 ethoxy group, an electron-donating alkoxy substituent, can significantly alter the electronic properties of the aromatic A-ring, thereby influencing how the molecule interacts with biological targets. The substitution of a hydroxyl group with an alkoxy group like ethoxy can have several consequences:
Lipophilicity: The ethoxy group increases the lipophilicity (fat-solubility) of the molecule compared to a hydroxyl group. This can enhance membrane permeability and cellular uptake, potentially leading to increased potency.
Hydrogen Bonding: A hydroxyl group at C-7 can act as both a hydrogen bond donor and acceptor. Replacing it with an ethoxy group removes its hydrogen-donating capability, which can fundamentally alter the binding mode to target proteins. For instance, the C-7 hydroxyl group is considered important for the kinase-inhibiting activity of some flavonoids; its modification would necessarily change this interaction. preprints.org
Steric Effects: The ethoxy group is bulkier than a hydroxyl group, which can influence the orientation of the molecule within a binding pocket, either creating more favorable interactions or causing steric hindrance.
Studies have shown that alkylation of the C-7 hydroxyl group in flavonoids can lead to an increase in antitumor activity, suggesting that for certain targets, the presence of an alkoxy group is beneficial. mdpi.com
The nature of the substituent at C-7 is a critical determinant of biological activity, and SAR studies often compare the effects of different groups at this position.
| Substituent at C-7 | Effect on Biological Activity | Reference(s) |
| -OH (Hydroxyl) | Often crucial for antioxidant and anti-inflammatory activity. Can act as an H-bond donor/acceptor. Its removal or modification can abolish or alter activity. | acs.orgbohrium.com |
| -OCH₃ (Methoxy) | Increases lipophilicity compared to -OH. Methylation can have varied effects; in some cases, it reduces antioxidant activity compared to the free hydroxyl. | mdpi.com |
| -OCH₂CH₃ (Ethoxy) | Further increases lipophilicity and chain length. In some classes of compounds, elongating the alkoxy chain at C-7 has been correlated with increased antibacterial effects. | researchgate.net |
| Glycosylation | Attaching a sugar moiety at C-7 generally increases water solubility but can decrease antiradical activity by masking the free hydroxyl group. | nih.gov |
For example, while a free hydroxyl group at C-7 is often considered essential for the anti-inflammatory activity of flavones, converting it to an ethoxy group would likely modulate this effect. acs.org Similarly, for antibacterial activity, some studies have shown that increasing the length of the alkyl chain of a C-7 alkoxy group can enhance potency. researchgate.net Conversely, for antioxidant activity, masking the C-7 hydroxyl group via methylation or glycosylation has been shown to reduce efficacy in certain assays, suggesting that a free hydroxyl group is superior for radical scavenging in those contexts. nih.govmdpi.com Therefore, the ethoxy group at C-7 represents a trade-off, potentially enhancing lipophilicity and specific target interactions at the expense of activities that rely on a free hydroxyl group.
Significance of the Phenyl Group at C-3 in Activity and Selectivity
The B-ring (the C-3 phenyl substituent) is a major site for structural modification to modulate biological activity. The number, position, and nature of substituents on this ring are critical for potency and selectivity.
Antioxidant Activity: The antioxidant capacity of isoflavones is heavily influenced by the substitution pattern on the B-ring. mdpi.com The presence of hydroxyl groups is particularly important. A catechol (o-dihydroxy) moiety, such as hydroxyl groups at the C-3' and C-4' positions, confers potent radical-scavenging activity. mdpi.commdpi.com A single hydroxyl group at the C-4' position is also a key feature for significant antioxidant and anti-inflammatory effects. mdpi.comacs.org
Enzyme Inhibition: For protein kinase inhibition, the C-4' phenolic group of genistein (B1671435) (which has a 4'-hydroxyl group) is thought to be crucial for activity, mimicking the tyrosine phosphoacceptor group. mdpi.com
Anticancer Activity: Modifications to the B-ring can impact anticancer effects. For instance, some studies on genistein derivatives found that functionalization of the 4'-OH group could yield compounds with potent antiproliferative activity, acting through mechanisms like cell cycle arrest. nih.gov
The following table summarizes the impact of various B-ring substitutions on the biological activity of isoflavone-type scaffolds.
| B-Ring Substitution Pattern | Biological Implication | Reference(s) |
| Unsubstituted Phenyl | Baseline activity; serves as a scaffold for further modification. | researchgate.net |
| 4'-OH (Hydroxyl) | Enhances antioxidant and anti-inflammatory activity; crucial for some kinase inhibition. | acs.orgmdpi.com |
| 3',4'-diOH (Catechol) | Confers very strong antioxidant and radical-scavenging properties. | mdpi.commdpi.com |
| 4'-OCH₃ (Methoxy) | Modulates lipophilicity and metabolic stability; may alter receptor binding compared to the -OH group. | nih.gov |
Effects of Modifications at Other Positions (e.g., C-2, C-4, C-8)
While the A-ring and B-ring substituents are common points of modification, alterations at other positions of the chromen-4-one core also have profound effects on activity.
Position C-2: In the isoflavone (B191592) scaffold, C-2 is a methylene (B1212753) carbon within the heterocyclic C-ring. Its modification is less common but would fundamentally alter the isoflavone structure.
Position C-4: The carbonyl group at C-4 is paramount for biological activity, often acting as a key hydrogen bond acceptor in enzyme and receptor binding pockets. mdpi.com Its chemical reduction to a hydroxyl group (forming an isoflavanol) significantly changes the planarity and electronic nature of the C-ring, which has been shown to decrease binding affinity to estrogen receptors. jst.go.jp The planarity afforded by the C2=C3 double bond in conjugation with the C4-keto group is also a prerequisite for the DNA intercalating activity of some flavonoids. iiarjournals.org
Position C-8: This position on the A-ring is another site for substitution that can modulate activity. The introduction of a methyl group at C-8, for example, adds steric bulk and introduces electronic effects that can influence binding. In some SAR studies, the introduction of halogen atoms at C-6 and C-8 has been found to be beneficial for the inhibition of certain kinases. mdpi.com Conversely, studies on antibacterial isoflavones have shown that moving a functional group (like a prenyl group) from other positions to C-8 can lead to a decrease in activity, highlighting the positional sensitivity of substitutions. bohrium.com
Impact of Additional Alkyl, Hydroxyl, or Halogen Groups
Structure-activity relationship (SAR) studies on chromen-4-one derivatives investigate how the type and position of various functional groups on the core structure influence their biological activity. The introduction of alkyl, hydroxyl, or halogen substituents can significantly alter the molecule's properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.
Research into chromen-4-one derivatives has shown that modifications at various positions on the chromen-4-one scaffold are critical for biological activity. For instance, in a series of compounds evaluated for anti-Trypanosoma brucei activity, substituents at positions 6 and 7 of ring A were found to be significant. nih.gov Specifically, five derivatives with different substituents at these positions showed significant activity against T. brucei, with EC₅₀ values below 5 μM. nih.gov
The nature of the substituent at position 7 is particularly influential. Studies suggest that the presence of a hydroxyl or other polar group at this position can enhance antimicrobial activity. Conversely, substituting the hydroxyl group at position 3 with an ester has been shown to result in significant activity against T. brucei, while the presence of a carbamate (B1207046) or an ether at the same position leads to inactivity. nih.gov Further studies have indicated that for certain bis-chromenone derivatives, the most active compounds featured electron-releasing groups like methyl (Me) or methoxy (B1213986) (OMe), or hydrogen-bonding groups such as hydroxyl (OH), at the 7-position of one of the chromone (B188151) cores. researchgate.net
Halogenation of the chromen-4-one core has also been explored. In one study, substituting the hydrogen at position 6 with fluorine had no significant effect on the pharmacological behavior of the compounds. acs.org However, derivatives with a chlorine atom at position 6 were also synthesized and investigated. acs.org The introduction of halogen atoms can increase the antitubercular activity of related heterocyclic compounds like thiazolidine-4-ones, a finding that may have parallels in the chromen-4-one series. researchgate.net
The steric and electronic effects of alkyl groups are also a key area of investigation. For example, a methyl group at position 8 may introduce steric hindrance that could impede binding to a biological target, even though it increases lipophilicity.
The following table summarizes the observed impact of different substituents on the biological activity of chromen-4-one derivatives based on various studies.
| Position | Substituent | Observed Impact on Biological Activity | Reference |
| 3 | Ester | Significant activity against T. brucei | nih.gov |
| 3 | Carbamate or Ether | Inactivity toward T. brucei | nih.gov |
| 6 | Fluorine (F) | No significant effect on pharmacological behavior in one study | acs.org |
| 6 | Chlorine (Cl) | Investigated for effects on activity | acs.org |
| 6, 7 | Various | Significant activity against T. brucei for several derivatives | nih.gov |
| 7 | Hydroxyl (OH) or polar groups | Enhanced antimicrobial activity | |
| 7 | Methyl (Me), Methoxy (OMe), Hydroxyl (OH) | Found in most active bis-chromenone derivatives against cancer cell lines | researchgate.net |
| 8 | Methyl (CH₃) | May hinder target binding due to steric effects |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-4-ones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jksus.org This approach is instrumental in medicinal chemistry for understanding how structural modifications affect a molecule's function and for designing new, more potent compounds. mdpi.comresearchgate.net
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for chromen-4-ones and related compounds involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. researchgate.net The three-dimensional structures of these molecules are then optimized using computational chemistry methods, such as Density Functional Theory (DFT) with the B3LYP functional or semi-empirical methods like PM6. jksus.orgmdpi.com
From these optimized structures, a large number of molecular descriptors are calculated. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. The next crucial step is to select the most relevant descriptors that have a strong correlation with the biological activity being studied.
Once the key descriptors are identified, a mathematical model is built to form a relationship between these descriptors and the biological activity. A common method for this is Multiple Linear Regression (MLR), which generates an equation linking the descriptors to the activity. jksus.org More advanced machine learning algorithms, such as Random Forest, Gaussian processes, and deep neural networks (DNNs), are also increasingly being used to develop more robust and predictive QSAR models. nih.govnih.gov
To ensure the reliability of the QSAR model, the initial dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in its creation. researchgate.net The predictive performance of these models is assessed using statistical metrics, such as the correlation coefficient (R²). researchgate.net For example, a QSAR model for antitubercular agents was developed that showed a high R² of 0.9092, indicating a strong predictive capability. researchgate.net Similarly, QSAR models for antitrypanosomal activity developed using Random Forest and Gaussian processes regression algorithms demonstrated good predictive ability with external evaluation Q²ext values of 0.812 and 0.830, respectively. nih.gov
The ultimate goal of these models is to be used for the in silico screening of virtual libraries of compounds to identify new potential therapeutic agents. nih.gov
Correlation between Molecular Descriptors and Biological Response
The core of QSAR modeling lies in identifying the specific molecular descriptors that correlate with the biological response. These correlations provide insight into the mechanism of action and guide the rational design of new derivatives. The cytotoxicity of chromone structures, for instance, has been correlated with properties like their shape, size, polarizability, electrical state, and dipole moment. researchgate.net
For antioxidant activity in a series of 4-hydroxy-chromene-2-one derivatives, the biological response was found to correlate with descriptors such as the bond dissociation enthalpies of the 4-OH group, the hybridization of the oxygen atom (as determined by Natural Bond Orbital analysis), and the acidity of the hydrogen atom. mdpi.com
In the context of antitrypanosomal activity, QSAR studies have highlighted several structural features as being important. These include the presence of phenyl rings with electron-withdrawing atoms or groups, an increased number of aromatic rings, high molecular branching with short chains, and high energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov For antitubercular activity in a series of thiazolidine-4-one derivatives, positive correlations were found with descriptors related to high polarizability, electronegativity, and surface area contributions. researchgate.net
The table below provides examples of molecular descriptor types and their correlation with specific biological activities in chromen-4-one and related heterocyclic systems.
| Descriptor Type | Example Descriptors | Correlated Biological Activity | Reference |
| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Antioxidant | mdpi.com |
| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Electronegativity, Polarizability, Dipole Moment | Antitrypanosomal, Antitubercular, General Cytotoxicity | researchgate.netresearchgate.netnih.gov |
| Structural / Topological | Number of aromatic rings, Molecular branching, Shape, Size | Antitrypanosomal, General Cytotoxicity | researchgate.netnih.gov |
| Quantum Chemical | Acidity of hydrogen atoms, NBO hybridization | Antioxidant | mdpi.com |
These correlations are vital as they transform the QSAR model from a simple predictive tool into a source of mechanistic understanding, enabling chemists to make informed decisions when designing new molecules with improved biological profiles. researchgate.net
Future Research Directions for 7 Ethoxy 3 Phenyl 4h Chromen 4 One
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern medicinal chemistry. Future research should focus on creating novel pathways to synthesize 7-ethoxy-3-phenyl-4H-chromen-4-one and its derivatives. One promising avenue is the exploration of greener catalysts, such as lipases, which have already shown success in the synthesis of related 3-selanyl-isoflavones. mdpi.com These biocatalytic methods often operate under mild conditions, reducing energy consumption and the use of hazardous reagents. mdpi.com
Another area of interest is the application of one-pot synthesis methodologies. A recent study demonstrated a sustainable, one-pot synthesis of 3-selanyl-isoflavones using trichloroisocyanuric acid (TCCA) in ethanol, achieving good yields under mild conditions. rsc.org Adapting such strategies for the synthesis of this compound could significantly improve efficiency and reduce waste. Furthermore, investigating alternative starting materials and reaction conditions will be essential for optimizing yield and purity on a larger scale. The use of techniques like solvent extraction, recrystallization, and chromatography will continue to be important for purification.
Identification of New Molecular Targets and Signaling Pathways
Understanding the molecular interactions of this compound is critical to elucidating its biological activity. As an isoflavone (B191592), it is likely to interact with multiple signaling pathways, similar to other compounds in its class. nih.govnih.govjst.go.jp Future research should aim to identify specific molecular targets and delineate the signaling cascades it modulates.
Isoflavones like genistein (B1671435) have been shown to influence a variety of pathways involved in cellular processes, including:
Akt Signaling: This pathway is crucial for cell survival, and its inhibition can lead to apoptosis. nih.gov
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. nih.gov
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. nih.gov
Notch Signaling: This pathway plays a role in cell fate decisions and has been linked to cancer development. nih.gov
G protein-coupled estrogen receptor 1 (GPER1): Isoflavones can bind to GPER1, triggering rapid cellular signaling and influencing processes like cell migration. jst.go.jpjst.go.jpfrontiersin.org
Investigating the effects of this compound on these and other pathways, such as the TLR4/MAPK pathway involved in inflammation, will provide valuable insights into its potential therapeutic applications. nih.gov
Development of Advanced Analytical Techniques for Characterization
Precise characterization of this compound and its metabolites is essential for all aspects of its research and development. Future efforts should focus on the application and refinement of advanced analytical techniques.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, will continue to be a cornerstone for separation, identification, and quantification. copernicus.org Techniques like X-ray crystallography can provide definitive structural information, confirming the planar chromenone ring and the spatial arrangement of its substituents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for elucidating the detailed molecular structure. chimicatechnoacta.rusemanticscholar.org
Furthermore, the development of methods for analyzing the compound and its metabolites in complex biological matrices will be crucial for pharmacokinetic and metabolism studies.
Integration of In Silico and In Vitro Approaches for Lead Optimization
The synergy between computational (in silico) and laboratory-based (in vitro) methods offers a powerful paradigm for accelerating drug discovery. Future research on this compound will greatly benefit from this integrated approach for lead optimization. danaher.com
In Silico Approaches:
Molecular Docking: This technique can predict the binding affinity and interaction patterns of this compound with potential protein targets, helping to prioritize experimental studies. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA can be used to build models that correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent analogs. danaher.com
ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. chimicatechnoacta.runih.gov
In Vitro Assays:
Findings from in silico studies must be validated through rigorous in vitro experiments. researchgate.net This includes assays to determine the compound's efficacy against specific targets (e.g., enzyme inhibition assays) and its effects on cellular processes in various cell lines.
This iterative cycle of computational design and experimental testing will be instrumental in optimizing the therapeutic potential of the this compound scaffold.
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a promising approach for developing novel therapeutic agents with potentially enhanced activity or a broader spectrum of action. mdpi.commdpi.com The this compound scaffold represents a valuable building block for the creation of such hybrid molecules. nih.gov
Future research should explore the synthesis of hybrids that link the this compound core to other bioactive moieties. For example, incorporating fragments known to possess specific biological activities, such as anti-inflammatory or antimicrobial properties, could lead to multifunctional compounds. mdpi.com The design of these hybrids can be guided by an understanding of the structure-activity relationships of both the chromenone scaffold and the appended pharmacophore. This approach has been successfully used to create novel chromene-based compounds with anticancer and other biological activities. semanticscholar.orgmdpi.com
Advanced Mechanistic Studies at the Cellular and Molecular Level
A deep understanding of the mechanism of action of this compound at the cellular and molecular level is paramount for its rational development. Future investigations should employ a range of advanced techniques to dissect its biological effects.
This includes studying its influence on key cellular events such as apoptosis, cell cycle progression, and cell migration. Techniques like Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins within signaling pathways. nih.gov Immunofluorescence can visualize the subcellular localization of the compound and its targets. frontiersin.org
Moreover, exploring the compound's effects in various cell models, including both normal and disease-state cells, will be crucial to understanding its specificity and potential therapeutic window. These detailed mechanistic studies will provide the fundamental knowledge required to guide the design of future derivatives and to identify the most promising therapeutic applications for this intriguing isoflavone.
Q & A
Q. What are the optimal reaction conditions for synthesizing 7-ethoxy-3-phenyl-4H-chromen-4-one?
The synthesis of this compound derivatives often involves condensation reactions of substituted phenols with β-keto esters or Claisen-Schmidt reactions. For example, describes a reduction step using LiAlH₄ and AlCl₃ in THF at 273 K, followed by purification via silica gel chromatography with ethyl acetate-petroleum ether (1:1). Key variables include temperature control (e.g., 273 K to avoid side reactions), solvent choice (THF for polar intermediates), and catalyst ratios (LiAlH₄:AlCl₃ ≈ 1:1.2). Yield optimization may require iterative adjustments to reaction time and stoichiometry .
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
¹H and ¹³C NMR are critical for structural confirmation. For chromenone derivatives, expect:
- ¹H NMR : A singlet for the C-4 carbonyl proton (δ ~8.3 ppm, J = 8.8 Hz), aromatic protons (δ 7.4–7.9 ppm for phenyl groups), and ethoxy protons (δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- ¹³C NMR : Peaks at δ ~177 ppm (C-4 ketone), δ 155–160 ppm (aromatic carbons adjacent to oxygen), and δ 60–70 ppm (ethoxy carbons). Discrepancies in splitting patterns may indicate impurities or tautomeric forms .
Q. What safety precautions are required when handling this compound?
Refer to GHS guidelines:
- Skin contact : Immediate flushing with water for ≥15 minutes (due to potential irritancy) .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
- Storage : Keep sealed in dry, cool conditions (room temperature, desiccated) to prevent hydrolysis of the ethoxy group .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for chromenone derivatives?
Conflicting crystallographic data (e.g., bond lengths or angles) may arise from disorder or twinning. Use SHELX software (SHELXL for refinement, SHELXD for phase solution) to model disorder via PART instructions or apply twin-law matrices (e.g., BASF parameter in SHELXL). For high-resolution data, Hirshfeld surface analysis can validate intermolecular interactions .
Q. What strategies improve the bioactivity of this compound in antimicrobial assays?
Modify the scaffold to enhance membrane permeability:
- Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂ at C-6) to increase electrophilicity.
- Hybridization : Link to 1,2,3-triazoles via click chemistry (CuAAC reaction) to target bacterial enzymes. highlights hydrogen peroxide-mediated oxidation for hydroxylation, which can enhance solubility and binding affinity .
Q. How do solvent effects influence the tautomerism of this compound?
Tautomeric equilibria (keto-enol) are solvent-dependent. In polar aprotic solvents (DMSO, acetone), the keto form dominates (C-4 carbonyl at δ ~177 ppm in ¹³C NMR). In protic solvents (MeOH), enolization increases, shifting NMR signals (e.g., downfield -OH peaks at δ ~12 ppm). Use UV-Vis spectroscopy (λ ~300 nm for enol vs. ~270 nm for keto) to quantify tautomeric ratios .
Methodological Challenges
Q. How to address low yields in the Mannich reaction of this compound?
Low yields often stem from steric hindrance at C-3. Strategies:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate formaldehyde in Mannich reactions.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side-product formation. achieved 70% yield for a Mannich derivative using dimethylamine and formaldehyde under ethanol reflux .
Q. What analytical techniques validate purity for publications?
Combine orthogonal methods:
- HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is standard.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 295.3 for C₁₇H₁₄O₃).
- Elemental analysis : Carbon/Hydrogen/Nitrogen ratios within ±0.4% of theoretical values .
Data Interpretation
Q. How to reconcile conflicting cytotoxicity data for chromenone derivatives?
Contradictions may arise from cell-line variability (e.g., HeLa vs. MCF-7). Normalize data using:
Q. Why do X-ray diffraction patterns vary for polymorphs of this compound?
Polymorphism affects packing motifs. For example, reports a monoclinic crystal system (space group P2₁/c), while solvent inclusion (e.g., ethyl acetate) may yield triclinic forms. Use Mercury software to compare unit cell parameters and identify dominant polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
